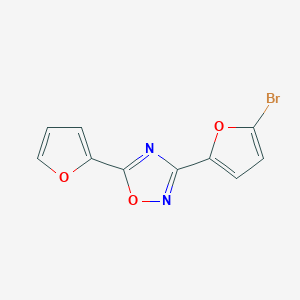

3-(5-bromo-2-furyl)-5-(2-furyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction

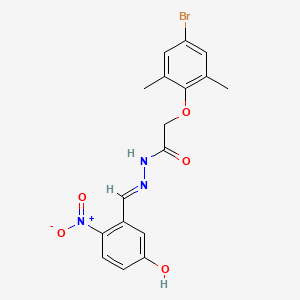

3-(5-bromo-2-furyl)-5-(2-furyl)-1,2,4-oxadiazole is a chemical compound known for its incorporation into various heterocyclic frameworks, particularly oxadiazoles. Oxadiazoles are prominent in chemical research due to their potential biological and pharmacological activities, though this report will not delve into drug uses or side effects.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazoles typically involves cyclization reactions under specific conditions. Microwave irradiation has been utilized for the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, showing advantages in yield, reaction rate, and simplicity compared to traditional methods (Li Zheng, 2004). Although not directly mentioning the target compound, this method may be applicable due to structural similarities.

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods such as NMR and IR to characterize synthesized compounds. Studies on related oxadiazole derivatives have highlighted their geometrical structure parameters and energy calculations using DFT methods to understand their molecular conformations (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

Oxadiazole compounds, including 1,3,4-oxadiazoles, participate in various chemical reactions due to their reactive nature. The reactivity can include cyclization from carboxylic acid derivatives and interaction with different chemical agents for the development of new structures. The presence of the furan and oxadiazole moieties contributes to their unique chemical behaviors and interactions (N. Simurova et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Methodologies

Research highlights the synthesis of furan compounds and oxadiazoles through various chemical reactions, including thiocyanation, halogenation, and nitration, underscoring the versatility of these compounds in chemical synthesis. For instance, the study of bromination and thiocyanation of 2-amino- and 2-acetylamino-4-(2-furyl)thiazoles showcases the specific conditions under which furan derivatives can be selectively halogenated or functionalized, contributing to the synthetic toolkit for creating diverse furan-based molecules (Saldabol, Popelis, & Slavinska, 2002). Additionally, the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation highlights an efficient method for producing oxadiazole derivatives, emphasizing the role of microwave-assisted synthesis in enhancing reaction rates and yields (Zheng, 2004).

Biological Activities

Several studies have explored the biological activities of furan and oxadiazole derivatives, revealing their potential in drug development and antimicrobial applications. For example, compounds with the 5-nitro-2-furyl and 1,3,4-oxadiazole motifs have been found to exhibit strong antibacterial activities against Staphylococcus aureus, suggesting their utility as antibacterial agents (Hirao, Kato, & Hirota, 1971). The exploration of 1,3,4-oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker further demonstrates the synthetic flexibility of these compounds and their potential in creating biologically active molecules (Kudelko & Jasiak, 2013).

Eigenschaften

IUPAC Name |

3-(5-bromofuran-2-yl)-5-(furan-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O3/c11-8-4-3-6(15-8)9-12-10(16-13-9)7-2-1-5-14-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJMNSLGYCCHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NO2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)